2-(Prop-1-EN-2-YL)hexanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-EN-2-YL)hexanoic acid typically involves the esterification of hexanoic acid with allyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-EN-2-YL)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or diols under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Hexanoic acid and allyl alcohol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Prop-1-EN-2-YL)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential antimicrobial properties and its role in natural product biosynthesis.
Medicine: Investigated for its potential use in drug formulations due to its pleasant odor and flavor.
Mechanism of Action
The mechanism of action of 2-(Prop-1-EN-2-YL)hexanoic acid involves its interaction with olfactory
Properties
CAS No. |
60582-28-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-prop-1-en-2-ylhexanoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h8H,2,4-6H2,1,3H3,(H,10,11) |
InChI Key |
OASYJBCDENTGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)C(=O)O |
Origin of Product |
United States |
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